6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic aromatic organic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound contains a bromine atom at the 6th position and a methyl group at the 3rd position of the pyrazolo[4,3-b]pyridine core. Its molecular formula is C6H4BrN3, and it has a molecular weight of approximately 198.02 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor in drug development and as an intermediate in organic synthesis.
This compound is classified under heterocyclic compounds, specifically within the pyrazole derivatives. Pyrazolo[4,3-b]pyridines are known for their diverse biological activities, making them significant in pharmaceutical research. The synthesis of various derivatives of this compound has been documented in numerous studies, indicating its importance as a building block in organic chemistry and drug design .
The synthesis of 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves several key steps:
In industrial settings, the synthesis can be scaled up using continuous flow reactors or batch reactors. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize yield and purity. The use of computer-aided drug design has also facilitated the synthesis of various derivatives by allowing for scaffold hopping techniques .
The molecular structure of 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is characterized by its distinct heterocyclic ring system. The presence of a bromine atom enhances its reactivity compared to other halogenated derivatives:
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with biological targets, particularly tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cellular processes such as proliferation and differentiation.
Research indicates that this compound can inhibit TRK activity by binding to its kinase domain, thereby affecting signaling pathways involved in cancer progression. Its inhibitory effects have been quantified with an IC50 value of approximately 0.304 μM against specific cancer cell lines .
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is typically found as a solid compound. Its physical state and solubility characteristics depend on various factors including temperature and solvent choice.
Key chemical properties include:
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has several applications across different fields:
The compound 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS RN: 1256794-18-9) is named according to IUPAC conventions, which prioritize ring fusion topology and substituent positioning. The parent bicyclic system consists of a pyrazole ring fused with a pyridine ring at bonds designated by the locants [4,3-b]
. This specifies that:
b
denotes the pyridine ring's bond between atoms 3 and 4 [1] [3] . The systematic name reflects two key substituents:
Isomerism arises from alternative fusion orientations and substituent placements:
Table 1: Key Identifiers for 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Property | Value |
---|---|
CAS Registry Number | 1256794-18-9 |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine |
SMILES | CC1=NNC2=CC(Br)=CN=C21 |
InChI Key | HGILPZZKMDDLPI-UHFFFAOYSA-N |
The bromine atom at C6 of the pyridine ring and the methyl group at C3 of the pyrazole ring are strategically positioned to direct synthetic reactivity and electronic interactions:
Table 2: Impact of Substituent Position on Key Properties
Isomer | Bromine Position | Electronic Effect | Synthetic Utility |
---|---|---|---|
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | C6 (pyridine) | Moderate electron withdrawal | Cross-coupling at C6 |
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | C5 (pyridine) | Strong electron withdrawal (ortho to N) | Nucleophilic substitution |
6-Bromo-1H-pyrazolo[4,3-b]pyridine (unmethylated) | C6 (pyridine) | Similar bromine lability | Tautomerism possible at N1 |
Tautomerism in pyrazolo[4,3-b]pyridines centers on proton migration between nitrogen atoms:
The 2H-tautomer shifts the proton to N2, disrupting pyridine aromaticity. This form is rare and typically observed only in non-aromatic fused systems .
Impact of the 3-Methyl Group:
The methyl substituent at C3 locks the proton at N1 by eliminating the possibility of enolization or prototropy involving C3. This suppresses tautomeric equilibria observed in unmethylated analogs like 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) [4] [6] .
Spectroscopic Evidence:
Table 3: Tautomeric Stability in Pyrazolo-Pyridine Systems
Compound | Dominant Tautomer | Energy Difference (kJ/mol) | Aromaticity |
---|---|---|---|
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | 1H-tautomer | 37.03 (vs. 2H) | Full 10π-electron system |
Unsubstituted 1H-pyrazolo[4,3-b]pyridine | 1H-tautomer | 37.03 (vs. 2H) | Full 10π-electron system |
4,5-Dihydropyrazolo[4,3-b]pyridine | 2H-tautomer | <5 | Disrupted pyridine aromaticity |
Comprehensive Compound Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7